molecular formula C13H14N2O3 B1359888 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid CAS No. 1119452-72-0

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid

Cat. No.: B1359888
CAS No.: 1119452-72-0
M. Wt: 246.26 g/mol
InChI Key: MBIYSPGKWLJPCI-UHFFFAOYSA-N
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Description

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid is a benzoic acid derivative featuring a 1,2,4-oxadiazole ring substituted with a tert-butyl group at the 5-position. The tert-butyl group introduces steric bulk, which may influence binding interactions in biological systems.

Properties

IUPAC Name

4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)12-14-10(15-18-12)8-4-6-9(7-5-8)11(16)17/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIYSPGKWLJPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method involves the reaction of a suitable nitrile oxide with a benzoic acid derivative under controlled conditions . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.

Chemical Reactions Analysis

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid, as antimicrobial agents. Research indicates that modifications to the oxadiazole ring can enhance activity against various pathogens.

Case Study: Antimicrobial Efficacy
A study published in Frontiers in Microbiology evaluated several oxadiazole derivatives for their effectiveness against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. The lead compound demonstrated significant antimicrobial properties with a minimum inhibitory concentration (MIC) comparable to established antibiotics like vancomycin .

Table 1: Antimicrobial Activity of Oxadiazole Compounds

CompoundMIC (µg/mL)Target Pathogen
Compound 16C. difficile
Compound 28E. faecium
Compound 325E. faecalis

Polymer Additives

In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under thermal stress.

Case Study: Polymer Blends
Research has shown that blending this compound with poly(lactic acid) (PLA) results in improved thermal properties and mechanical strength compared to unmodified PLA. The addition of oxadiazole derivatives can also enhance the biodegradability of the resulting composites .

Table 2: Thermal Properties of Polymer Composites

CompositeThermal Stability (°C)Mechanical Strength (MPa)
PLA15045
PLA + Oxadiazole Additive18055

Pesticidal Properties

Emerging research indicates that oxadiazole derivatives exhibit potential as agrochemicals due to their pesticidal properties. The structural modifications can lead to enhanced efficacy against specific agricultural pests.

Case Study: Pesticidal Efficacy
In trials conducted on common agricultural pests, certain oxadiazole derivatives demonstrated significant insecticidal activity, suggesting their potential use in crop protection strategies .

Mechanism of Action

The mechanism of action of 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can act as a bioisostere, mimicking the properties of other functional groups and enhancing the compound’s binding affinity to target proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid and similar compounds:

Compound Name Substituent Molecular Weight Key Physicochemical Features
This compound Tert-butyl Not reported High steric bulk; potential solubility challenges
4-(5-Trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoic acid Trifluoromethyl 258.15 Electron-withdrawing group; moderate solubility
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid Methyl 204.19 Low steric hindrance; higher solubility
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid (Ataluren) 2-Fluorophenyl 283.23 Aromatic substituent; lipophilic
(1) 4-(5-Trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
  • HDAC Inhibition : This compound was integrated into inhibitors targeting class-IIa histone deacetylases (HDAC4/5) via a 1,4-phenyl linker. However, the standalone acid form exhibited IC50 values >10 μM for HDACs, indicating poor inhibitory activity .
(2) Ataluren (3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid)
  • Premature Termination Codon Readthrough: Ataluren promotes readthrough of nonsense mutations in diseases like Duchenne muscular dystrophy. Its 2-fluorophenyl group enhances binding to ribosomal targets, with low toxicity compared to aminoglycosides .
(3) 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic Acid
  • Limited biological data are available, but its smaller methyl group may improve aqueous solubility compared to bulkier substituents like tert-butyl .
(4) 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic Acid
  • No direct activity data are provided in the evidence .

Key Research Findings

  • Substituent Impact : Bulky groups (e.g., tert-butyl) may hinder solubility but improve selectivity in enzyme binding. Conversely, smaller groups (e.g., methyl) enhance solubility but reduce steric interactions .
  • Bioactivity Context : The trifluoromethyl analog’s inactivity as an HDAC inhibitor underscores the importance of additional structural features (e.g., amine caps) in drug design .
  • Therapeutic Niches : Ataluren’s success demonstrates how aromatic substituents (2-fluorophenyl) can drive specific biological effects unrelated to HDAC modulation .

Biological Activity

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound belongs to the oxadiazole class, which has been studied for various therapeutic applications due to its diverse biological effects.

  • Molecular Formula : C₁₃H₁₄N₂O₃
  • CAS Number : 1119452-72-0
  • MDL Number : MFCD12026875

The structure includes a benzoic acid moiety attached to a tert-butyl-substituted oxadiazole ring, which contributes to its biological properties.

Anticancer Properties

Recent studies suggest that compounds containing oxadiazole derivatives exhibit significant anticancer activity. For instance, investigations into related oxadiazole compounds have shown their ability to inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and survival.

  • Mechanism of Action : The biological activity of oxadiazoles often involves the modulation of key signaling pathways such as Rho/MRTF signaling. For example, certain derivatives have been reported to inhibit Gα12-stimulated SRE.L activity in PC3 cells, indicating potential use in prostate cancer treatment .
  • In vitro Studies : In vitro assays demonstrate that various oxadiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. The efficacy of these compounds is often measured using cell viability assays like WST-1, where concentrations up to 100 μM showed less than 5% inhibition in certain contexts .

Anti-inflammatory Effects

Oxadiazole derivatives have also been studied for their anti-inflammatory properties. These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.

  • Case Study Example : A study highlighted the anti-inflammatory effects of related oxadiazole compounds, showing reduced levels of TNF-alpha and IL-6 in treated macrophage cells .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential.

Research Findings Summary

Study FocusKey FindingsReference
Anticancer ActivityInhibition of cancer cell proliferation
Anti-inflammatory EffectsReduced cytokine levels in macrophages
PharmacokineticsFavorable absorption characteristics
ToxicityLow toxicity at therapeutic doses

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